2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile is a complex organic compound that features a benzimidazole ring fused with a furan ring and a pentenedinitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with furfural in the presence of a suitable catalyst, followed by the addition of malononitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The furan ring and pentenedinitrile chain may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-3-(5-(4-bromophenyl)-2-furyl)acrylonitrile
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile stands out due to its unique combination of a benzimidazole ring, a furan ring, and a pentenedinitrile chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H10N4O2 |
---|---|
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-4-formyl-3-(furan-2-yl)pent-2-enedinitrile |
InChI |
InChI=1S/C17H10N4O2/c18-8-11(10-22)16(15-6-3-7-23-15)12(9-19)17-20-13-4-1-2-5-14(13)21-17/h1-7,10-11H,(H,20,21)/b16-12+ |
InChI-Schlüssel |
ZMVHLYWRIMRGTH-FOWTUZBSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=CO3)\C(C=O)C#N)/C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=CO3)C(C=O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.